molecular formula C16H15N5O4S2 B4014389 ethyl 4-methyl-2-[({[5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)amino]-1,3-thiazole-5-carboxylate

ethyl 4-methyl-2-[({[5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)amino]-1,3-thiazole-5-carboxylate

Cat. No. B4014389
M. Wt: 405.5 g/mol
InChI Key: XRDHIEHLAZIEPH-UHFFFAOYSA-N
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Description

Ethyl 4-methyl-2-[({[5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)amino]-1,3-thiazole-5-carboxylate is a useful research compound. Its molecular formula is C16H15N5O4S2 and its molecular weight is 405.5 g/mol. The purity is usually 95%.
The exact mass of the compound ethyl 4-methyl-2-[({[5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)amino]-1,3-thiazole-5-carboxylate is 405.05654632 g/mol and the complexity rating of the compound is 523. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality ethyl 4-methyl-2-[({[5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)amino]-1,3-thiazole-5-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about ethyl 4-methyl-2-[({[5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)amino]-1,3-thiazole-5-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

The primary target of this compound is alpha-synuclein (α-syn) , a protein that plays a significant role in Parkinson’s disease . α-syn is an intrinsically disordered protein that, under pathological conditions, forms amyloid aggregates leading to neurotoxicity and neurodegeneration .

Mode of Action

The compound interacts with α-syn to inhibit its aggregation . It prevents the fibrillization process of α-syn, as evidenced by light scattering and Thioflavin T (ThT) binding assays . This interaction results in a reduction of α-syn aggregation, which is a key factor in the progression of Parkinson’s disease .

Biochemical Pathways

The compound affects the biochemical pathway involving α-syn. In Parkinson’s disease, misfolded α-syn aggregates into amyloid fibrils, leading to neuronal pathological inclusions . These processes cause cytotoxicity through various mechanisms, such as increased lipid membrane permeabilization, mitochondrial damage, and oxidative stress . By inhibiting α-syn aggregation, the compound can potentially mitigate these harmful effects .

Pharmacokinetics

Its ability to prevent neurodegeneration induced by the neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (mptp) suggests that it can cross the blood-brain barrier and exert its effects in the brain .

Result of Action

The compound has shown neuroprotective effects in vivo. It was found to prevent MPTP-induced bradykinesia and affect the levels of Parkinson’s disease markers after the administration of the same neurotoxin . Specifically, it was observed to prevent the neurodegeneration produced by MPTP, as evidenced by the investigation of the levels of tyrosine hydroxylase (TH) and α-syn in the midbrain .

properties

IUPAC Name

ethyl 4-methyl-2-[[2-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetyl]amino]-1,3-thiazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N5O4S2/c1-3-24-14(23)12-9(2)18-15(27-12)19-11(22)8-26-16-21-20-13(25-16)10-4-6-17-7-5-10/h4-7H,3,8H2,1-2H3,(H,18,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRDHIEHLAZIEPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)NC(=O)CSC2=NN=C(O2)C3=CC=NC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N5O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ethyl 4-methyl-2-[({[5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)amino]-1,3-thiazole-5-carboxylate
Reactant of Route 2
Reactant of Route 2
ethyl 4-methyl-2-[({[5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)amino]-1,3-thiazole-5-carboxylate
Reactant of Route 3
Reactant of Route 3
ethyl 4-methyl-2-[({[5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)amino]-1,3-thiazole-5-carboxylate
Reactant of Route 4
ethyl 4-methyl-2-[({[5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)amino]-1,3-thiazole-5-carboxylate
Reactant of Route 5
Reactant of Route 5
ethyl 4-methyl-2-[({[5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)amino]-1,3-thiazole-5-carboxylate
Reactant of Route 6
Reactant of Route 6
ethyl 4-methyl-2-[({[5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)amino]-1,3-thiazole-5-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.